2-Benzyl-2-fluorooxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-fluorooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9(7-11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRGNRRFDQNQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Benzyl 2 Fluorooxirane and Analogous Structures
Direct Epoxidation Methodologies
Direct epoxidation involves the conversion of a precursor olefin to an oxirane in a single synthetic step. This approach is widely utilized for its efficiency and atom economy. Various catalytic and stoichiometric systems have been developed to achieve this transformation on fluorinated olefinic substrates.
Catalytic Epoxidation of Precursor Olefins
Ruthenium-Catalyzed Epoxidation Systems
Ruthenium complexes are known to be effective catalysts for the epoxidation of a wide range of alkenes. While specific studies focusing solely on the ruthenium-catalyzed epoxidation of the direct precursor to 2-benzyl-2-fluorooxirane are not extensively detailed in the provided literature, the general mechanism offers a viable synthetic route. Typically, a high-valent ruthenium oxide species, such as ruthenium tetroxide (RuO₄), is the active oxidant. This species can be generated in situ from a ruthenium precursor like ruthenium(III) chloride (RuCl₃) using a stoichiometric co-oxidant.
In a general catalytic cycle, the Ru(VIII) species reacts with the alkene to form a ruthenate ester intermediate, which then decomposes to yield the epoxide and a reduced Ru(VI) species. The co-oxidant regenerates the Ru(VIII) catalyst, allowing the cycle to continue. The application of such systems to fluorinated olefins is plausible, though the electron-withdrawing nature of fluorine may influence the reaction kinetics. One study notes the use of a ruthenium complex in the cyclization of epoxides tethered to alkynes, indicating the interaction of ruthenium catalysts with epoxide functionalities. nih.gov
Peroxyacid-Based Epoxidation Reactions
The use of peroxyacids is a classic and widely employed method for the epoxidation of alkenes. masterorganicchemistry.com The reaction, often called the Prilezhaev reaction, involves the direct transfer of an oxygen atom from the peroxyacid to the double bond of the alkene. masterorganicchemistry.com A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com
The reaction proceeds through a concerted mechanism, often depicted by the "butterfly" transition state, where the oxygen is delivered to one face of the alkene. youtube.com This mechanism results in a syn-addition, meaning the stereochemistry of the substituents on the alkene is retained in the resulting epoxide. masterorganicchemistry.com For example, a trans-alkene will yield a trans-epoxide. masterorganicchemistry.com Other peroxyacids, such as peracetic acid and trifluoroperacetic acid, are also effective for epoxidation. masterorganicchemistry.com The electrophilic nature of the peroxyacid is enhanced by electron-withdrawing groups on the acid, which can increase the reaction rate. masterorganicchemistry.com
Oxone-Mediated Epoxidation Protocols
Oxone, a stable and versatile triple salt containing potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄), serves as a primary oxidant for numerous transformations, including the epoxidation of alkenes. orgsyn.orgscirp.org Oxone itself is not the direct epoxidizing agent; instead, it is typically used in conjunction with a ketone catalyst to generate a highly reactive dioxirane (B86890) species in situ. orgsyn.orgwikipedia.org
This method is advantageous because it often proceeds under mild, neutral pH conditions, which is beneficial for isolating acid- or base-sensitive epoxides. orgsyn.org The process involves the nucleophilic attack of the ketone on the Oxone, which, after an intramolecular cyclization, forms the dioxirane. This dioxirane then efficiently transfers an oxygen atom to the alkene, regenerating the ketone catalyst for the next cycle. wikipedia.org The use of fluorinated ketones as catalysts has been shown to be effective in these epoxidations. scirp.org This protocol has been successfully applied to a broad range of olefins, providing excellent yields of the corresponding epoxides. orgsyn.org
Asymmetric Epoxidation Approaches
Asymmetric epoxidation aims to produce one enantiomer of a chiral epoxide in excess over the other. This is of paramount importance in the synthesis of enantiopure compounds for pharmaceutical and other applications.
Chiral Ketone-Catalyzed Asymmetric Epoxidation of Fluoroolefins
A significant advancement in asymmetric epoxidation involves the use of chiral ketones as organocatalysts in conjunction with an oxidant like Oxone. acs.orgacs.org The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is a prominent example of this strategy. wikipedia.org This approach has been successfully extended to the asymmetric epoxidation of various fluoroolefins, achieving high levels of enantioselectivity. nih.govresearchgate.net
In these reactions, the chiral ketone is oxidized by Oxone to form a chiral dioxirane. This chiral dioxirane then transfers an oxygen atom to the prochiral alkene in an enantioselective manner. The stereochemical outcome is rationalized by a spiro transition state model, where steric and electronic interactions between the substrate and the catalyst direct the approach of the alkene. acs.org
Research has shown that the presence and position of a fluorine atom on the olefin substrate can have a substantial impact on the enantioselectivity of the epoxidation. nih.gov In some cases, fluorine can act as a directing group through steric or electronic interactions, leading to high enantiomeric excess (ee). In other instances, it can be detrimental to selectivity. A study on the epoxidation of a series of fluoroolefins using different chiral ketones demonstrated that good to high ee's (up to 93%) could be achieved. nih.gov
Table 1: Asymmetric Epoxidation of Various Fluoroolefins with Chiral Ketones
| Entry | Olefin Substrate | Ketone Catalyst | Enantiomeric Excess (ee) (%) |
| 1 | Fluoroolefin 4 | Ketone 1 | 93 |
| 2 | Fluoroolefin 4 | Ketone 2 | 74 |
| 3 | Fluoroolefin 5 | Ketone 1 | 91 |
| 4 | Fluoroolefin 5 | Ketone 2 | 87 |
| 5 | Fluoroolefin 5 | Ketone 3a | 41 |
| 6 | Fluoroolefin 6 | Ketone 1 | 91 |
| 7 | Fluoroolefin 7 | Ketone 1 | 86 |
| 8 | Fluoroolefin 8 | Ketone 1 | 65 |
| 9 | Fluoroolefin 9 | Ketone 2 | 74 |
Data adapted from a study on the asymmetric epoxidation of fluoroolefins. nih.gov Ketones 1 and 2 are fructose-derived catalysts.
Enantioselective Formation of Chiral Fluorooxiranes
One of the primary strategies for the enantioselective synthesis of chiral fluorooxiranes involves the asymmetric epoxidation of a corresponding fluoroolefin. researchgate.net This method establishes the stereocenter at the epoxide ring in a controlled manner. The general approach requires the prior synthesis of the fluoroalkene precursor, which is then subjected to oxidation with a chiral oxidizing agent.
For the synthesis of this compound, the precursor would be (Z)-1-benzyl-1-fluoroethene. The epoxidation of this and other fluoroolefins has been successfully achieved using chiral dioxiranes generated in situ from a ketone catalyst. A notable example is the use of a fructose-derived ketone, which has been shown to produce α-fluoroepoxides with high enantiomeric excess (ee), reaching up to 93% in some cases. researchgate.net The effectiveness of the asymmetric induction is influenced by the structure of the fluoroolefin and the specific chiral catalyst employed. researchgate.net
Fluorination Routes to Fluorooxiranes
Various routes have been developed to introduce the fluorine atom into the oxirane structure. These can be broadly categorized based on the nature of the fluorinating agent and the timing of the C-F bond formation relative to the oxirane ring closure.
Nucleophilic fluorination is a common and powerful method for C-F bond formation. acsgcipr.org In the context of fluorooxirane synthesis, this typically involves the ring-opening of a suitable epoxide precursor by a fluoride (B91410) nucleophile to generate a β-fluorohydrin. This intermediate can then be cyclized under basic conditions to yield the desired fluorooxirane. The challenge often lies in controlling the reactivity and basicity of the fluoride source. ucla.eduucla.edu
Significant advances in enantioselective fluorination have been achieved through the development of cooperative dual-catalyst systems. acs.orgacs.orgnih.gov These systems are particularly effective for the asymmetric ring-opening of meso-epoxides, leading to chiral β-fluoroalcohols with high enantioselectivity. acs.orgnih.govresearchgate.net
The catalysis typically involves the synergistic action of a chiral Lewis acid and a chiral Lewis base. acs.orgresearchgate.net A well-studied system employs a chiral (salen)Co(II) complex as the Lewis acid and a chiral amine, such as (-)-tetramisole, as the cocatalyst. researchgate.net The (salen)Co complex activates the epoxide, while the amine interacts with the fluoride source, facilitating the nucleophilic attack. This cooperative effect is crucial for achieving high enantioselectivity and reaction rates. acs.org Mechanistic studies suggest a bimetallic, rate-limiting ring-opening step, where the amine cocatalyst facilitates the dissociation of a resting-state cobalt fluoride dimer. acs.org This methodology has been successfully applied to the desymmetrization of various cyclic meso-epoxides and the kinetic resolution of terminal epoxides. acs.orgnih.gov
Table 1: Enantioselective Fluoride Ring-Opening of Meso-Epoxides via Cooperative Catalysis acs.orgresearchgate.net
| Epoxide Substrate | Chiral Amine Cocatalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Cyclohexene oxide | (-)-Tetramisole | 88 | 95 |
| Cyclopentene oxide | (-)-Tetramisole | 82 | 94 |
| Cycloheptene oxide | (-)-Tetramisole | 66 | 89 |
| cis-Stilbene oxide | (-)-Tetramisole | 55 | 58 |
The direct use of hydrogen fluoride (HF) is often hampered by its high corrosivity (B1173158) and difficult handling. To overcome this, latent HF sources, which generate HF in situ under mild conditions, have been developed. ucla.eduorgsyn.org A prominent example is the combination of benzoyl fluoride and an alcohol, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or tert-amyl alcohol. ucla.eduacs.org
In the presence of a catalytic amount of an amine, benzoyl fluoride reacts with the alcohol to produce HF and the corresponding benzoate (B1203000) ester. This protocol provides a convenient and controlled source of fluoride for the catalytic C-F bond-forming reaction. ucla.edu This method is compatible with the cooperative catalysis systems described above, enabling efficient and highly enantioselective ring-opening of epoxides at room temperature without the need for aggressive and hazardous reagents like pyridine·9HF. ucla.eduacs.org
Electrophilic fluorination offers an alternative pathway where a carbon nucleophile attacks an electrophilic fluorine source ("F+"). wikipedia.org While not a direct route to this compound from a simple precursor, this strategy can be applied to create a key intermediate. For instance, an enolate or silyl (B83357) enol ether could be generated from a ketone precursor (e.g., 1-phenyl-2-propanone). This nucleophilic species can then be fluorinated using a common electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. wikipedia.org The resulting α-fluoroketone can then be converted to the target fluorooxirane through a multi-step sequence, for example, by reduction to the corresponding fluorohydrin followed by intramolecular cyclization.
A direct and highly efficient method for the synthesis of α-fluoroepoxides involves the addition of a fluorinated carbenoid to a carbonyl compound. acs.orgnih.gov Specifically, fluoroiodomethyllithium (LiCHIF), generated in situ by the deprotonation of commercially available fluoroiodomethane, has emerged as a valuable reagent for this transformation. acs.orgresearchgate.netacs.org
This strategy allows for the one-pot synthesis of α-fluoroepoxides from ketones or aldehydes. nih.gov The reaction proceeds via the nucleophilic addition of the LiCHIF carbenoid to the carbonyl carbon, followed by an intramolecular cyclization with the expulsion of iodide. acs.org This pathway has demonstrated excellent chemoselectivity, tolerating sensitive functional groups within the substrate. acs.orgnih.gov The synthesis of this compound would be achievable using this method starting from benzyl (B1604629) methyl ketone.
Table 2: Synthesis of α-Fluoroepoxides via Fluoroiodomethyllithium Addition to Ketones acs.org
| Ketone Substrate | Diastereomeric Ratio (dr) | Yield (%) |
| Benzophenone | - | 93 |
| 4,4'-Dichlorobenzophenone | - | 95 |
| 4,4'-Difluorobenzophenone | - | 97 |
| Acetophenone | 75:25 | 80 |
| Propiophenone | 60:40 | 85 |
Ring-Opening Reactions
The high ring strain of the oxirane ring in this compound is a primary driver for its reactivity, making it susceptible to ring-opening reactions. These reactions can proceed through various mechanisms, significantly influenced by the nature of the attacking species, the solvent, and the specific substitution pattern on the oxirane ring.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack is a predominant pathway for the ring-opening of epoxides. In the case of this compound, the presence of both a fluorine atom and a benzyl group on the same carbon atom introduces competing electronic and steric effects that dictate the outcome of the reaction.
The regioselectivity of nucleophilic attack on unsymmetrical oxiranes is a critical aspect of their chemistry. For this compound, nucleophilic attack can theoretically occur at either C2 (the carbon bearing the fluorine and benzyl groups) or C3 (the unsubstituted carbon).
Under SN2 conditions, nucleophilic attack typically occurs at the less substituted carbon, which in this case would be C3. This preference is due to reduced steric hindrance, leading to the cleavage of the C3-O bond. However, the electronic effects of the substituents can alter this selectivity. The electron-withdrawing nature of the fluorine atom at C2 can make this carbon more electrophilic and thus a more favorable site for nucleophilic attack.
The stereoselectivity of these reactions is also noteworthy. SN2-type ring-opening reactions of epoxides are known to proceed with an inversion of configuration at the center of attack. beilstein-journals.org Therefore, the stereochemistry of the starting epoxide will directly influence the stereochemistry of the resulting product.
Research on related systems, such as 2-substituted N,N-dibenzylaziridinium ions, has shown that the nature of the nucleophile can determine the regioselectivity of the ring-opening. For instance, bromide has been observed to attack the substituted carbon, while hydride attacks the unsubstituted position. rsc.org This suggests that the interplay between the nucleophile and the substrate's electronic and steric properties is a key determinant of the reaction's outcome.
The introduction of a fluorine atom to the oxirane ring has a profound impact on its reactivity. Fluorine is the most electronegative element, and its presence can significantly alter the electronic properties of the molecule. The electron-withdrawing inductive effect of fluorine increases the electrophilicity of the adjacent carbon atom (C2), making it more susceptible to nucleophilic attack.
Furthermore, fluorine substitution can influence the bond strengths within the oxirane ring. Studies on other fluorinated cyclic compounds have shown that fluorination can lead to an increase in bonding strength. nih.gov However, in the context of a strained three-membered ring, the increased polarity of the C-F bond can also contribute to the destabilization of the ring, thereby enhancing its reactivity. The high reactivity of some fluorinated compounds is attributed to their significantly lower-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a consequence of the attached electron-withdrawing fluorine-containing groups. beilstein-journals.org
It is important to note that the effect of fluorine substitution is not always straightforward. In some cases, the substitution of fluorine for a hydroxyl group has been shown to have a detrimental effect on biological activity, suggesting that the electronic and hydrogen-bonding capabilities of the substituent are critical. nih.gov
The benzyl group at the C2 position plays a crucial role in determining the regioselectivity of the ring-opening reaction. The benzyl group can stabilize a positive charge on the adjacent carbon atom through resonance. This stabilization can favor a reaction mechanism with SN1 character, where the C2-O bond cleaves to form a benzylic carbocation intermediate. nih.gov This carbocation would then be attacked by the nucleophile.
In reactions that proceed through an SN1-like mechanism, the nucleophile will preferentially attack the more substituted carbon (C2), leading to benzylic C-O bond cleavage. This is in direct contrast to the typical SN2 pathway where attack occurs at the less substituted carbon. The outcome is therefore highly dependent on the reaction conditions and the nature of the nucleophile. For instance, acid-catalyzed ring-opening reactions often favor the formation of a carbocation at the more substituted or benzylic position. nih.gov
The table below summarizes the expected regiochemical outcomes based on the dominant reaction mechanism:
| Reaction Mechanism | Site of Nucleophilic Attack | Bond Cleavage |
| SN2 | C3 (less substituted) | C3-O |
| SN1-like | C2 (benzylic position) | C2-O |
The efficiency and selectivity of nucleophilic ring-opening reactions of epoxides can be significantly enhanced through the use of cooperative catalyst systems. These systems often involve the synergistic action of a Lewis acid and a nucleophilic catalyst or a Brønsted acid and a hydrogen-bond acceptor.
For example, a dual-catalyst system comprising a chiral amine and a chiral Lewis acid has been successfully employed for the enantioselective fluorination of epoxides. northwestern.edu In this system, the Lewis acid activates the epoxide towards ring-opening, while the chiral amine delivers the fluoride nucleophile in an enantioselective manner.
Similarly, cooperative catalysis involving hydrogen-bonding and acid catalysis has been shown to be effective in the benzylation of arenes with benzyl alcohols, a reaction that proceeds via a benzyl cation intermediate analogous to what might be formed in the SN1-type ring-opening of this compound. rsc.org In such a system, the acid component would activate the oxirane by protonating the oxygen atom, while a hydrogen-bond donor could further activate the C-F bond. beilstein-journals.org
The mechanism of ring-opening can be broadly categorized as either anionic or neutral, depending on the nature of the nucleophile and the reaction conditions.
Anionic Ring-Opening: This typically involves strong, negatively charged nucleophiles such as alkoxides, thiolates, or carbanions. Under these conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C3). The presence of the electron-withdrawing fluorine at C2 would further favor attack at C3 by inductively withdrawing electron density and making the C3 proton more acidic, although direct attack at C2 is also a possibility due to the increased electrophilicity of the fluorinated carbon.
Neutral Ring-Opening: This involves neutral nucleophiles such as water, alcohols, or amines. These reactions are often slower and may require acid catalysis. Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. As discussed earlier, this can promote an SN1-like mechanism with the formation of a carbocationic intermediate at the more stable benzylic position (C2). The regioselectivity in neutral ring-opening reactions is therefore highly dependent on the acidity of the medium. researchgate.net
The following table provides a general comparison of the two mechanistic pathways:
| Feature | Anionic Ring-Opening | Neutral Ring-Opening (Acid-Catalyzed) |
| Nucleophile | Strong, negatively charged (e.g., RO⁻, RS⁻) | Weak, neutral (e.g., H₂O, ROH) |
| Mechanism | Predominantly SN2 | SN1-like or borderline SN1/SN2 |
| Regioselectivity | Attack at the less hindered carbon (C3) | Attack at the more substituted/stable carbocation position (C2) |
| Stereochemistry | Inversion of configuration | Racemization or partial inversion |
Electrophilic Ring-Opening Mechanisms
Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group and activating the ring toward nucleophilic attack. libretexts.org This process can also be facilitated by Lewis acids, which coordinate to the oxygen atom. The subsequent ring-opening can exhibit significant SN1 character, proceeding through a transition state where a positive charge develops on one of the ring carbons. libretexts.orgyoutube.com
Lewis acids are effective promoters for the ring-opening of epoxides. nih.gov They function by coordinating to the lone pair of electrons on the epoxide oxygen, which polarizes the C-O bonds and makes the ring carbons more electrophilic and susceptible to nucleophilic attack. nih.govmdpi.com Common Lewis acids used for such transformations include boron trifluoride etherate (BF3·Et2O) and titanium tetrafluoride (TiF4). nih.gov
The mechanism involves the formation of an epoxide-Lewis acid complex. This complexation weakens the C-O bonds, facilitating their cleavage. The subsequent attack by a nucleophile opens the ring to form the product. For this compound, the coordination of a Lewis acid like BF3 would generate a highly activated intermediate, poised for reaction with a wide range of nucleophiles. The process is analogous to Lewis acid activation in other contexts, such as the hydrofluorination of alkynyl sulfides where BF3·Et2O increases the electrophilicity of the substrate. nih.govbeilstein-journals.org
The general mechanism for a Lewis acid (LA) promoted ring-opening with a nucleophile (Nu⁻) is as follows:
Coordination: The Lewis acid coordinates with the epoxide oxygen.
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbons of the activated epoxide ring. This attack typically occurs from the backside, leading to an anti-diaxial opening, similar to an SN2 reaction. libretexts.org
Hydrolysis: Subsequent workup releases the final product from the Lewis acid.
The regioselectivity of epoxide ring-opening under acidic conditions is determined by a combination of electronic and steric factors, with electronic factors often dominating. youtube.comyoutube.com In an acid-catalyzed reaction, the transition state has significant carbocationic character. libretexts.orgyoutube.com The nucleophile will preferentially attack the carbon atom that can best stabilize the developing positive charge. libretexts.org
In the case of this compound, the two carbon atoms of the epoxide ring are:
C2: A tertiary, benzylic carbon atom also bearing a fluorine atom.
C3: A secondary carbon atom.
The C2 position is significantly more capable of stabilizing a positive charge due to the resonance delocalization provided by the adjacent benzyl group. Although the fluorine atom is strongly electron-withdrawing, the resonance stabilization from the phenyl ring is the dominant electronic effect. Therefore, under acidic or Lewis acidic conditions, the C-O bond at the more substituted C2 position will preferentially break. libretexts.org A weak nucleophile will then attack the C2 carbon. youtube.com This contrasts with base-catalyzed ring-opening, where steric hindrance directs the nucleophile to attack the less substituted C3 position in a classic SN2 fashion. libretexts.orgresearchgate.net
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Condition | Site of Attack | Governing Factor | Justification |
|---|---|---|---|
| Acidic (e.g., H₃O⁺, Lewis Acids) | C2 (Benzylic Carbon) | Electronic | Stabilization of the developing positive charge by the benzyl group. libretexts.org |
Rearrangement Reactions
Epoxides, particularly those that can form a stabilized carbocation upon ring-opening, are known to undergo rearrangement reactions to form carbonyl compounds. These reactions are typically promoted by Lewis acids or Brønsted acids.
The acid-catalyzed rearrangement of this compound is expected to yield carbonyl compounds. The most plausible pathway involves the formation of a carbocation at the benzylic C2 position, followed by a 1,2-hydride shift from C3.
The proposed mechanism is as follows:
Activation: The epoxide oxygen is protonated by an acid or coordinates to a Lewis acid.
Ring-Opening: The C2-O bond cleaves to form a tertiary, benzylic carbocation at C2. This is the key step, driven by the stability of this intermediate.
1,2-Hydride Shift: A hydrogen atom from the adjacent C3 carbon migrates with its pair of electrons to the carbocationic center at C2.
Tautomerization/Deprotonation: The resulting enol intermediate rapidly tautomerizes, or the oxonium ion is deprotonated, to yield the stable ketone product.
This pathway would lead to the formation of an α-fluoroketone, specifically 2-fluoro-1-phenylpropan-2-one. A similar rearrangement is observed in other epoxide systems, such as the transformation of chalcone (B49325) epoxides into α-hydroxypropionic acids under specific conditions, which also involves ring-opening and rearrangement. researchgate.net
The distribution of rearrangement products is heavily influenced by the electronic nature of the substituents on the oxirane ring.
Benzyl Group: The primary role of the benzyl group at C2 is to stabilize the incipient carbocation formed during the initial ring-opening step. libretexts.org This stabilization strongly favors cleavage of the C2-O bond and directs the entire course of the rearrangement, making the formation of a carbocation at C2 the preferred pathway.
Fluorine Atom: The fluorine atom at C2 has a dual influence. Its strong electron-withdrawing inductive effect destabilizes an adjacent positive charge. However, in this case, the powerful resonance stabilization from the benzyl group overrides this inductive destabilization. libretexts.org Once the rearrangement occurs, the fluorine atom remains in the final product, yielding an α-fluoroketone. The presence of fluorine in the final carbonyl compound significantly alters its chemical properties, including the electrophilicity of the carbonyl carbon.
The interplay of these two groups ensures a highly specific rearrangement. The benzyl group dictates the regiochemistry of the ring-opening, while the fluorine atom is carried through the reaction to become a key feature of the final isomerized product.
Other Transformation Mechanisms
While electrophilic ring-opening and acid-catalyzed rearrangements are the most prominent reaction pathways for this compound, other transformations are conceivable. These could include reductive ring-opening using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Such reactions would likely lead to the formation of fluorinated alcohols. Additionally, photoredox-catalyzed reactions, which can proceed through radical or single-electron-transfer (SET) pathways, could potentially open the epoxide ring to participate in addition reactions, though this is less common than the ionic pathways. cas.cn
Catalytic Transformations to other Heterocyclic Systems (e.g., Fluorinated Oxetanes)
The rearrangement of epoxides into other heterocyclic systems or functional groups is a known process, often catalyzed by Lewis acids. For tetrasubstituted epoxides, a classic example is the Meinwald rearrangement, which leads to the formation of ketones. acs.org This transformation proceeds through a carbocation-like intermediate generated by the coordination of a Lewis acid to the epoxide oxygen. acs.orgyoutube.com
In the case of this compound, a Lewis acid catalyst (e.g., BF₃, TiCl₄, SnCl₄) would coordinate to the oxirane oxygen, weakening the C-O bonds and facilitating ring-opening. youtube.comrsc.org The regioselectivity of this opening is a critical question. Ring-opening could generate a positive charge on one of the two carbons of the original epoxide ring. The benzylic carbon is generally favored for carbocation formation due to resonance stabilization provided by the phenyl ring. However, the adjacent fluorine atom would destabilize a carbocation at the same carbon (the C2 position) due to its powerful electron-withdrawing nature.
Therefore, the most plausible pathway involves the cleavage of the C2-O bond, followed by migration of the benzyl group to the adjacent carbon, leading to a rearranged carbonyl compound, analogous to the Meinwald rearrangement. acs.org
The transformation into a fluorinated oxetane (B1205548) is a more complex rearrangement that would require both ring expansion and incorporation of the existing fluorine atom into the new ring system. While novel methods are being developed to synthesize fluorinated oxetanes from epoxides, these often involve the addition of fluorine units (e.g., from a difluorocarbene source) to a non-fluorinated epoxide, rather than the rearrangement of a fluorooxirane itself.
A plausible catalytic cycle for a Lewis acid-promoted rearrangement is detailed below:
Activation: The Lewis acid (LA) coordinates to the epoxide oxygen, creating a highly electrophilic complex.
Ring-Opening: The C-O bond cleaves, leading to the formation of an α-hydroxy carbocation intermediate. acs.org The regioselectivity is dictated by the electronic stabilization of the resulting cation.
Rearrangement: A substituent on the adjacent carbon (in this case, the benzyl or phenyl group) migrates to the carbocationic center. This is the key step in forming a new carbon skeleton.
Product Formation: The intermediate collapses to form the final product, typically a ketone or an aldehyde, and the Lewis acid catalyst is regenerated.
The table below summarizes conditions for analogous epoxide rearrangement reactions found in the literature.
| Catalyst | Substrate Type | Product Type | Reference |
| Chiral Brønsted Acid | Tetrasubstituted Racemic Epoxides | Chiral Ketones (α-quaternary) | acs.org |
| BF₃·OEt₂ | 2,3-Epoxyalcohol | Rearranged Aldehyde | youtube.com |
| Cu(OTf)₂ | Vinylcyclopropenes | Indenes | nih.gov |
| Bismuth(III) triflate | Diallyl Alcohols | Polysubstituted Cyclopentenones | nih.gov |
Ligand Exchange Reactions (if applicable to catalytic cycles)
In catalytic cycles involving transition metals, ligand exchange is a fundamental step that dictates catalyst activity and selectivity. For epoxide-opening reactions catalyzed by complexes like metal-salen systems (e.g., (salen)Cr or (salen)Co), the binding and dissociation of the epoxide substrate and the nucleophile from the metal center are crucial. acs.orgmdpi.com
Evidence from studies on (salen)Cr-catalyzed asymmetric ring-opening (ARO) of epoxides suggests that the epoxide itself can act as a ligand. acs.org In these systems, the catalyst's resting state may involve the epoxide coordinated to the metal center. For the catalytic cycle to proceed, the epoxide must dissociate to allow the active nucleophile (e.g., an azide (B81097) ligand) to become more labile and reactive. acs.org
A generalized catalytic cycle involving ligand exchange for an epoxide transformation can be described as follows:
Catalyst Activation/Nucleophile Association: The active catalyst, often a coordinatively unsaturated metal complex, binds to the nucleophile or has it as part of its initial structure.
Substrate Binding (Ligand Exchange): The epoxide substrate (this compound) coordinates to the metal center, displacing a solvent molecule or another weakly bound ligand. This forms a metal-epoxide complex.
Ring-Opening/Nucleophilic Attack: The coordinated nucleophile attacks the activated epoxide ring. This can occur either in an intramolecular fashion (from the ligand sphere of the metal) or an intermolecular fashion (from the solution).
Product Dissociation (Ligand Exchange): The ring-opened product dissociates from the metal center, regenerating the active catalyst which can then re-enter the catalytic cycle. This step often involves exchange with a new molecule of the epoxide substrate or solvent.
The rate and equilibrium of these ligand exchange steps can be influenced by the solvent, the concentration of the reactants, and the steric and electronic properties of the ligands on the metal catalyst. mdpi.com For instance, the use of non-coordinating solvents can prevent inhibition by the solvent and promote substrate binding.
Spectroscopic Characterization Predicted
While specific experimental data for 2-benzyl-2-fluorooxirane is not widely published, its spectroscopic features can be predicted based on the analysis of its functional groups and data from analogous structures.
¹H NMR: The proton spectrum would be complex. The aromatic protons of the benzyl (B1604629) group would appear in the δ 7.2-7.5 ppm region. The benzylic methylene (B1212753) (CH₂) protons would likely appear as a multiplet, split by each other and potentially showing coupling to the fluorine atom (⁴JHF). The two protons on the oxirane ring would be diastereotopic and would appear as distinct multiplets, likely between δ 2.5-3.5 ppm, showing geminal coupling to each other and coupling to the fluorine atom (³JHF).
¹³C NMR: The spectrum would show characteristic signals for the phenyl group (δ ~125-135 ppm), the benzylic carbon, and the two oxirane carbons. The carbon bearing the fluorine atom (C2) would exhibit a large one-bond C-F coupling constant (¹JCF) and would be shifted downfield. The methylene carbon of the oxirane (C3) would also be observable.
¹⁹F NMR: A single resonance would be expected for the fluorine atom. Its chemical shift and multiplicity would be highly informative. It would likely appear as a multiplet due to coupling with the three non-equivalent protons on the adjacent benzylic and oxirane carbons.
IR Spectroscopy: The infrared spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic portions (~3100-2850 cm⁻¹). A key feature would be the C-O-C stretching modes of the oxirane ring, typically found in the 1250 cm⁻¹ (asymmetric) and 850-950 cm⁻¹ (symmetric) regions. A strong C-F stretching band would also be present, typically in the 1000-1100 cm⁻¹ range.
Advanced Mechanistic and Theoretical Studies
Computational Chemistry Approaches
Computational chemistry provides profound insights into chemical structures, properties, and reaction dynamics. Methodologies such as Density Functional Theory (DFT) are pivotal in modern chemical research for understanding complex reaction pathways and reactivity determinants. However, no specific computational studies on 2-benzyl-2-fluorooxirane were identified.
Density Functional Theory (DFT) Calculations for Reaction Pathways
A search for DFT calculations specifically mapping the reaction pathways of this compound yielded no results. Such studies would typically investigate the mechanisms of its reactions, such as nucleophilic ring-opening or rearrangements, by calculating the energies of reactants, products, intermediates, and transition states. fluoryx.comacs.orgbeilstein-journals.org
Analysis of Potential Energy Surfaces and Transition States
No literature was found detailing the potential energy surfaces or the structures of transition states for reactions involving this compound. This type of analysis is crucial for understanding reaction kinetics and selectivity by identifying the lowest energy paths from reactants to products. organic-chemistry.org
Distortion/Interaction Activation Strain Analysis to Elucidate Reactivity Determinants
The Distortion/Interaction Activation Strain Model is a powerful tool for analyzing activation barriers by decomposing the energy of the transition state into the strain energy required to distort the reactants and the interaction energy between the distorted molecules. google.comrsc.orginformahealthcare.com A literature search found no application of this model to elucidate the reactivity determinants of this compound.
Understanding Electronic and Steric Effects of Substituents on Reactivity
The reactivity of an epoxide ring is significantly influenced by the electronic and steric properties of its substituents. In this compound, the benzyl (B1604629) group (an electron-withdrawing group by induction but potentially donating via hyperconjugation) and the fluorine atom (a strongly electron-withdrawing element) would have complex and competing effects on the stability and reactivity of the oxirane ring. However, no specific studies analyzing these effects for this molecule have been published.
Modeling Intermolecular Interactions and Solvent Effects on Reaction Outcomes
Solvent choice and intermolecular interactions can dramatically alter the course and rate of a reaction. Computational models are often used to simulate these effects. There is no available research that models the specific intermolecular interactions or solvent effects on the reaction outcomes of this compound.
Spectroscopic Investigations for Mechanistic Elucidation
Spectroscopic methods like NMR, IR, and mass spectrometry are fundamental tools for identifying reaction products and intermediates, thereby providing experimental evidence for proposed reaction mechanisms. While these techniques would have been used in any synthesis of this compound, no publications detailing their specific use for the mechanistic elucidation of its reactions were found.
Synthetic Applications and Derivative Chemistry
2-Benzyl-2-fluorooxirane as a Key Synthetic Intermediate
The unique trifunctional nature of this compound suggests its potential as a versatile intermediate in the construction of complex molecular architectures.
Precursors for Stereodefined Functionalized Alcohols
The synthesis of stereodefined functionalized alcohols is a cornerstone of modern organic chemistry. While no direct experimental evidence exists for the use of this compound in this context, the well-established reactivity of epoxides suggests its potential. The ring-opening of the oxirane with various nucleophiles would be expected to yield a range of functionalized alcohols with the newly formed hydroxyl group and the fluorine atom in a defined spatial relationship. The stereochemical outcome of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile, potentially allowing for the selective synthesis of different diastereomers.
Building Blocks for Diverse Heterocyclic Systems (e.g., Fluorinated Oxetanes)
Fluorinated heterocycles are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine on a molecule's metabolic stability and binding affinity. beilstein-journals.org While the direct conversion of this compound to fluorinated oxetanes is not a straightforward transformation, its derivatives could serve as precursors. For instance, ring-opening with a suitable carbon nucleophile could introduce a side chain that, after functional group manipulation, could undergo intramolecular cyclization to form a fluorinated four-membered ring. The synthesis of fluorinated N-heterocycles, for example, could be envisioned through ring-opening with nitrogen nucleophiles followed by subsequent cyclization steps. beilstein-journals.org
Scaffolds for Complex Organic Architectures
The term "scaffold" in organic synthesis refers to a core molecular framework upon which greater complexity can be built. The rigid, three-dimensional structure of this compound, combined with its multiple functional handles (the epoxide, the fluorine atom, and the aromatic ring of the benzyl (B1604629) group), makes it a hypothetical candidate for such a role. By selectively reacting at each of these sites, chemists could potentially construct elaborate and diverse molecular structures.
Derivatives via Ring-Opening Reactions
The primary mode of reactivity for epoxides is through nucleophilic ring-opening, which can be catalyzed by either acid or base. The regioselectivity of this opening in this compound would be a critical factor, influenced by the electronic and steric effects of the benzyl and fluoro substituents.
Synthesis of β-Fluoroalcohols and Related Compounds
The most direct and anticipated application of this compound is in the synthesis of β-fluoroalcohols. Nucleophilic attack at the carbon atom not bearing the fluorine atom (the benzylic carbon) would lead to the formation of a 1-benzyl-1-fluoro-2-substituted alcohol. Conversely, attack at the fluorinated carbon would result in a 2-benzyl-2-fluoro-1-substituted alcohol. The synthesis of such compounds is of interest as the β-fluoroalcohol motif is a key feature in various biologically active molecules.
Formation of Fluoro-Containing Ethers and Esters
The reaction of epoxides with alcohols and carboxylic acids is a standard method for the synthesis of ethers and esters, respectively. sibran.ru It is therefore predicted that this compound could be a valuable precursor for fluoro-containing ethers and esters. beilstein-journals.org The ring-opening with an alcohol (ROH) would yield a β-fluoro ether, while reaction with a carboxylic acid (RCOOH) would produce a β-fluoro ester. These reactions would likely require catalysis and the specific regio- and stereochemical outcomes would need to be determined experimentally.
Construction of Amino-Functionalized Compounds and Their Stereoisomers
The ring-opening of this compound with amine nucleophiles provides a direct route to the synthesis of β-fluoroamino alcohols. This reaction is a cornerstone for creating complex molecules with potential applications in medicinal chemistry and materials science. The regioselectivity of this reaction is of paramount importance, as two potential products can be formed depending on which carbon of the epoxide ring is attacked.
In the case of this compound, nucleophilic attack by an amine is generally expected to occur at the less sterically hindered carbon, which is the carbon atom not bearing the benzyl and fluoro substituents. This is a classic example of an S\textsubscript{N}2-type reaction, where steric hindrance plays a major role in determining the reaction's outcome. The attack at the C3 position leads to the formation of 2-amino-1-fluoro-3-phenylpropan-2-ol derivatives.
The stereochemistry of the starting epoxide is crucial in determining the stereochemistry of the resulting amino alcohol. If an enantiomerically pure form of this compound is used, the ring-opening reaction proceeds with an inversion of configuration at the attacked carbon center, yielding a specific stereoisomer of the amino-functionalized product. This stereospecificity is a powerful tool for the synthesis of chiral building blocks.
| Nucleophile (Amine) | Product | Expected Regioselectivity | Stereochemical Outcome |
| Ammonia | 2-Amino-1-fluoro-3-phenylpropan-2-ol | Attack at C3 | Inversion of configuration at C3 |
| Primary Amine (R-NH₂) | 2-(Alkyl/Aryl)amino-1-fluoro-3-phenylpropan-2-ol | Attack at C3 | Inversion of configuration at C3 |
| Secondary Amine (R₂NH) | 2-(Dialkyl/Diaryl)amino-1-fluoro-3-phenylpropan-2-ol | Attack at C3 | Inversion of configuration at C3 |
Table 1: Regio- and Stereochemical Outcomes of the Aminolysis of this compound
While specific research detailing the reaction of this compound with a wide range of amines is not extensively documented in publicly available literature, the general principles of epoxide chemistry strongly support the predicted outcomes in Table 1. The synthesis of chiral β-fluoroamines is a significant area of research, with various methods being developed to control stereochemistry. nih.govnih.govacs.org
Role in the Synthesis of Specialty Materials Precursors (e.g., Fluorinated Surfactants)
Fluorinated surfactants are a class of specialty materials known for their exceptional properties, including high surface activity, thermal stability, and chemical resistance. mdpi.com The synthesis of these materials often involves the incorporation of a fluorinated "tail" into a hydrophilic "head" group. Fluorinated epoxides are valuable precursors in this context, as they can be used to introduce fluorinated segments into a molecule. tandfonline.com
This compound can serve as a building block for the synthesis of fluorinated surfactant precursors. The ring-opening of the epoxide with a suitable nucleophile that also contains a hydrophilic or potentially hydrophilizable group can lead to amphiphilic molecules. For example, reaction with a poly(ethylene glycol) (PEG) derivative containing a nucleophilic end-group could yield a non-ionic fluorinated surfactant.
A general synthetic strategy could involve the following steps:
Ring-opening: Reaction of this compound with a nucleophile (e.g., an alcohol or amine) that is part of a larger hydrophilic chain.
Further functionalization: Modification of the resulting molecule to enhance its surfactant properties.
While direct examples of using this compound for surfactant synthesis are scarce in the literature, the "click chemistry" approach for creating fluorinated surfactants from other fluorinated building blocks suggests a viable pathway. researchgate.net
Stereocontrolled Derivatization for Accessing Enantioenriched Compounds
The synthesis of single-enantiomer compounds is a critical endeavor in modern chemistry, particularly for the development of pharmaceuticals and agrochemicals. The stereocontrolled derivatization of chiral building blocks is a key strategy for achieving this goal. When this compound is available in an enantioenriched form, it becomes a valuable starting material for the synthesis of a variety of chiral fluorinated molecules.
The principle of stereocontrolled derivatization relies on the high stereospecificity of the reactions that the chiral epoxide undergoes. As mentioned previously, the S\textsubscript{N}2 ring-opening of the epoxide proceeds with a predictable inversion of stereochemistry at the point of nucleophilic attack. This allows for the transfer of the stereochemical information from the epoxide to the product.
For instance, the reaction of (R)-2-benzyl-2-fluorooxirane with a nucleophile would lead to a product with a newly formed stereocenter of a specific configuration. This approach provides access to a range of enantioenriched compounds that would be challenging to synthesize through other means. The development of methods for the asymmetric synthesis of fluorinated compounds is an active area of research, highlighting the importance of chiral fluorinated building blocks. nih.govdicp.ac.cnnih.gov
| Chiral Epoxide | Nucleophile | Enantioenriched Product |
| (R)-2-Benzyl-2-fluorooxirane | Azide (B81097) (N₃⁻) | (S)-2-Azido-1-fluoro-3-phenylpropan-2-ol |
| (S)-2-Benzyl-2-fluorooxirane | Thiolate (RS⁻) | (R)-1-Fluoro-3-phenyl-2-(thioalkyl)propan-2-ol |
| (R)-2-Benzyl-2-fluorooxirane | Cyanide (CN⁻) | (S)-3-Fluoro-4-phenyl-3-hydroxybutanenitrile |
Table 2: Examples of Stereocontrolled Derivatization of Enantioenriched this compound
The products obtained from these stereocontrolled reactions can be further elaborated into more complex chiral molecules, demonstrating the synthetic power of using enantioenriched this compound as a starting material.
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Enhanced Asymmetric Transformations
The synthesis of enantiomerically pure 2-Benzyl-2-fluorooxirane is a primary challenge that needs to be addressed to unlock its full potential. While methods for the synthesis of some fluorinated epoxides exist, the development of highly efficient and selective catalytic systems for the asymmetric epoxidation of the corresponding fluoroalkene precursor is a critical area for future research.
Future efforts will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts. For instance, the development of manganese, ruthenium, or iron-based catalysts, known for their efficacy in asymmetric epoxidations, could be tailored for the specific electronic demands of a substrate like 1-benzyl-1-fluoroethene. The electronic properties of the catalyst and the oxidant will need to be finely tuned to achieve high enantioselectivity.
Moreover, cooperative catalysis, where two or more catalysts work in concert to promote a transformation, represents a promising avenue. acs.orgucla.edu A dual-catalyst system, perhaps involving a chiral Lewis acid and a chiral amine, could be envisioned to activate the alkene and the fluorinating agent, respectively, leading to a highly enantioselective fluorination and subsequent epoxidation in a one-pot process. acs.orgucla.edu
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Potential Advantages | Key Challenges |
| Chiral Transition Metal Complexes (e.g., Mn, Ru, Fe) | High turnover numbers, tunable ligand scaffolds. | Catalyst deactivation, optimization for fluorinated substrates. |
| Chiral Organocatalysts (e.g., based on proline, cinchona alkaloids) | Metal-free, often milder reaction conditions. | Lower catalytic activity for some substrates, catalyst loading. |
| Cooperative Catalysis (e.g., Lewis Acid + Brønsted Base) | Synergistic activation, potential for novel reactivity. | Complex reaction kinetics, matching catalyst compatibility. |
Exploration of Unconventional Reactivity Modes and Selective C-F Bond Transformations
Beyond its use as a simple electrophile in ring-opening reactions, the unique structural features of this compound invite the exploration of unconventional reactivity. A particularly challenging but potentially rewarding area of research is the selective activation and functionalization of the C-F bond. baranlab.org
Given the strength of the C-F bond, its cleavage typically requires harsh conditions. However, the development of transition-metal-free methods for C-F bond activation under mild conditions is an emerging field. springernature.comelsevierpure.com For this compound, one could envision a scenario where a silyl (B83357) radical, generated in situ, could mediate a defluorinative functionalization. springernature.com Such a transformation would open up entirely new avenues for the derivatization of this scaffold.
Another area of interest lies in the regioselective and stereoselective ring-opening of the epoxide. While nucleophilic attack at the less hindered carbon is typical for epoxides, the presence of the fluorine atom and the benzyl (B1604629) group can influence the regioselectivity of the ring-opening. rsc.org The use of fluorinated alcohols as solvents or additives has been shown to promote epoxide ring-opening with weak nucleophiles by enhancing the electrophilicity of the epoxide. arkat-usa.org
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
The complexity of the reactions involving this compound necessitates the use of advanced computational modeling to guide experimental efforts. Density Functional Theory (DFT) calculations can provide invaluable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. nih.govresearchgate.net
For instance, computational studies can be employed to:
Predict the most effective catalyst-substrate combinations for asymmetric epoxidation.
Elucidate the mechanism of epoxide ring-opening reactions, including the role of the solvent and any additives. researchgate.net
Model the energetics of C-F bond activation pathways, helping to identify promising reagents and conditions for this challenging transformation. nih.gov
Investigate the conformational preferences of this compound and its derivatives, which can influence their reactivity and biological activity.
By providing a deeper understanding of the underlying principles governing the reactivity of this fluorinated epoxide, computational chemistry will undoubtedly play a pivotal role in accelerating the discovery of new synthetic methods and applications. nih.gov
Integration into Multi-Step Total Synthesis Endeavors for Complex Molecules
The ultimate goal of developing the chemistry of this compound is to utilize it as a versatile building block in the total synthesis of complex and biologically active molecules. rsc.org Its unique combination of a fluorinated stereocenter and an epoxide functionality makes it an attractive starting material for the synthesis of fluorinated analogues of natural products and other bioactive compounds.
For example, the ring-opening of this compound with various nucleophiles could provide access to a wide range of functionalized building blocks containing a β-fluoroalcohol motif. These intermediates could then be elaborated into more complex structures, such as fluorinated alkaloids, polyketides, or terpenoids. rsc.org The hemisynthesis of Arglabin, for example, has utilized an epoxide ring-opening as a key step. rsc.org
The successful integration of this compound into total synthesis will depend on the development of robust and scalable synthetic routes to the molecule itself, as well as a thorough understanding of its reactivity. The challenges and research directions outlined in the preceding sections will therefore be crucial in paving the way for the application of this promising building block in the synthesis of the next generation of complex molecules.
Table 2: Potential Applications in Total Synthesis
| Target Molecule Class | Synthetic Strategy | Potential Impact |
| Fluorinated Alkaloids | Ring-opening with nitrogen nucleophiles, followed by cyclization. | Enhanced biological activity, improved pharmacokinetic properties. |
| Fluorinated Polyketides | Iterative chain elongation using the epoxide as a chiral starting material. | Probes for studying enzyme-substrate interactions. |
| Fluorinated Terpenoids | Use as a key fragment in convergent synthetic approaches. | Development of novel therapeutic agents. |
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of 2-Benzyl-2-fluorooxirane?
Answer:
Two primary approaches are utilized:
- Epoxidation of Fluorinated Alkenes : Reaction of 2-benzyl-2-fluoroethylene with peracids (e.g., mCPBA) under controlled conditions. The fluorine atom’s electronegativity may necessitate optimized reaction temperatures to avoid side reactions .
- Post-Epoxidation Fluorination : Introducing fluorine via nucleophilic substitution (e.g., using KF or Selectfluor®) on a pre-formed epoxide intermediate. This method requires careful selection of leaving groups (e.g., tosylates) to ensure regioselectivity.
Key Considerations : Purity of starting materials and reaction monitoring via TLC or GC-MS are critical to minimize byproducts.
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Identifies fluorine chemical shifts (δ ~ -120 to -150 ppm for aryl fluorides) and confirms substitution patterns .
- ¹H NMR : Distinguishes benzyl protons (δ 7.2–7.4 ppm) and oxirane ring protons (δ 3.5–4.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₉FO₂).
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for enantiomeric forms .
Advanced: How can computational modeling predict the regioselectivity of nucleophilic ring-opening reactions in this compound?
Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to predict whether nucleophiles (e.g., amines, thiols) attack the fluorinated or non-fluorinated carbon. Fluorine’s electron-withdrawing effect often directs nucleophiles to the less substituted carbon .
- Molecular Dynamics Simulations : Assess solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. For example, DMSO may stabilize oxyanion intermediates, altering selectivity .
Validation : Compare computational results with experimental kinetic data using HPLC or in-situ IR spectroscopy.
Advanced: How can researchers resolve contradictions in enantioselectivity reports for asymmetric epoxidation of 2-benzyl-2-fluoroethylene precursors?
Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen complexes or Shi epoxidation catalysts) under varied conditions (temperature, solvent).
- Kinetic Resolution Studies : Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis at different reaction stages.
- Controlled Reproducibility : Ensure consistent substrate purity and catalyst loading, as trace impurities (e.g., moisture) can drastically alter outcomes .
Basic: What role does this compound play in medicinal chemistry research?
Answer:
- Fluorinated Scaffold : Serves as a precursor for β-fluoroalcohols, which are key motifs in protease inhibitors and kinase-targeting drugs.
- Prodrug Design : The oxirane ring’s reactivity enables conjugation with bioactive molecules (e.g., via ring-opening with thiol-containing peptides) .
Advanced: How does the fluorine substituent influence the stability and reactivity of this compound compared to non-fluorinated analogs?
Answer:
- Electronic Effects : Fluorine’s -I effect increases the electrophilicity of the adjacent oxirane carbon, accelerating nucleophilic attacks but potentially destabilizing the compound under acidic conditions.
- Thermal Stability : Fluorinated epoxides may exhibit lower thermal stability; differential scanning calorimetry (DSC) is recommended to assess decomposition thresholds .
- Comparative Studies : Contrast hydrolysis rates (pH 7 vs. pH 2) with non-fluorinated analogs using kinetic assays .
Advanced: What methodological frameworks are recommended for analyzing conflicting data on the hydrolytic stability of this compound?
Answer:
- Controlled Stability Studies : Store samples under varying conditions (humidity, temperature) and monitor degradation via HPLC-UV or ¹⁹F NMR.
- Statistical Modeling : Apply multivariate analysis (e.g., ANOVA) to identify significant degradation factors (e.g., trace metal contaminants).
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility, addressing potential instrumentation biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
